![molecular formula C11H16IN3 B14405138 N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide CAS No. 87358-28-9](/img/structure/B14405138.png)
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylammonium group attached to the methanaminium moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Trimethylammonium Group: The trimethylammonium group can be introduced through quaternization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodide site.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can lead to the formation of N-oxides .
Applications De Recherche Scientifique
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances its binding affinity to negatively charged sites on proteins, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[3,2-b]pyridines: These compounds have a similar core structure but differ in the fusion pattern of the pyrrole and pyridine rings.
Uniqueness
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is unique due to the presence of the trimethylammonium group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
87358-28-9 |
|---|---|
Formule moléculaire |
C11H16IN3 |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-14(2,3)8-9-7-13-11-10(9)5-4-6-12-11;/h4-7H,8H2,1-3H3,(H,12,13);1H/q+1;/p-1 |
Clé InChI |
OGXLMEYXSRSGQH-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CNC2=C1C=CC=N2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


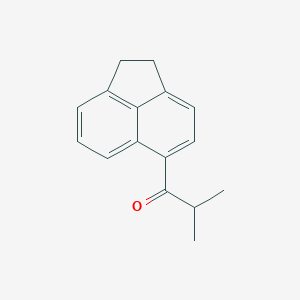
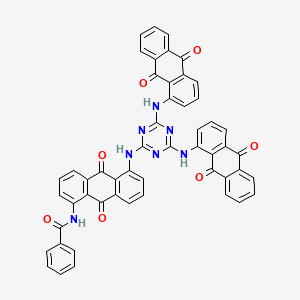

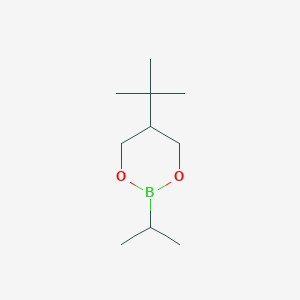
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
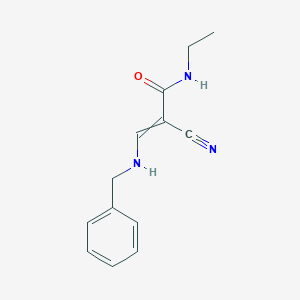

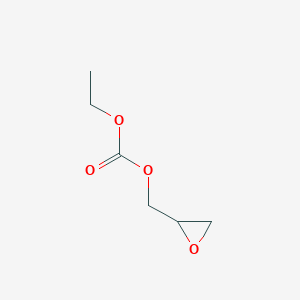
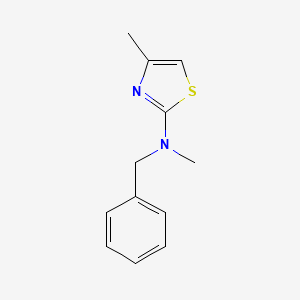

![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
